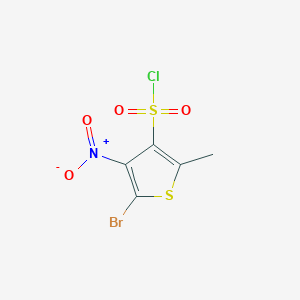![molecular formula C10H18N2O2 B2709937 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 214147-52-1](/img/structure/B2709937.png)
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one
Descripción general
Descripción
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxyimino group attached to the piperidine ring, which imparts unique chemical and biological properties
Métodos De Preparación
The synthesis of 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Hydroxyimino Group: The hydroxyimino group is introduced to the piperidine ring through oximation reactions.
Dimethylpropanone Substitution: The final step involves the substitution of the piperidine derivative with 2,2-dimethylpropanone.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxime derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one: This compound has a similar structure but with an ethanone group instead of a dimethylpropanone group.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines and piperidinones, share similar chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-hydroxyiminopiperidin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTAZSWYWRXPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=NO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
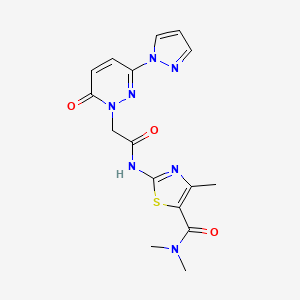

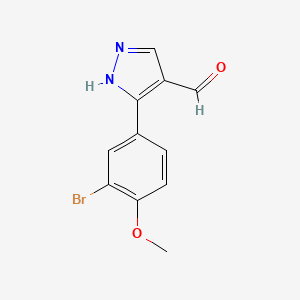
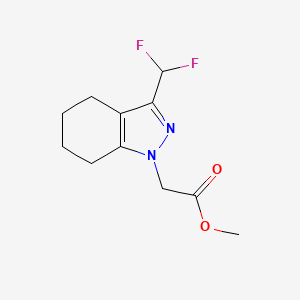
![N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide](/img/structure/B2709863.png)
![3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2709864.png)
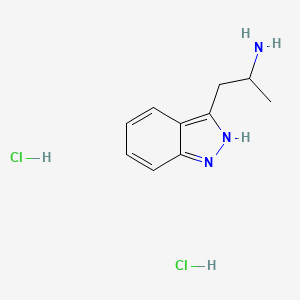
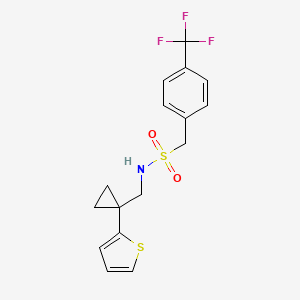
![2-[1-[4-(Aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide](/img/structure/B2709870.png)
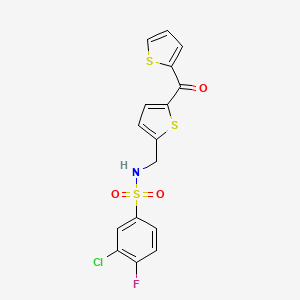

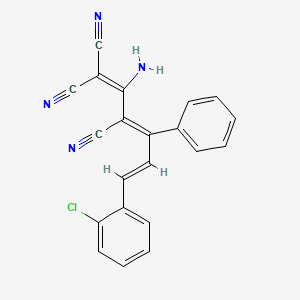
![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)
